Product packaging for Benzyldiisopropylamine(Cat. No.:CAS No. 34636-09-4)

Benzyldiisopropylamine

Cat. No.: B112513
CAS No.: 34636-09-4
M. Wt: 191.31 g/mol
InChI Key: GOTQULLXGZGQMK-UHFFFAOYSA-N
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Description

Contextualizing Benzyldiisopropylamine within Amine Chemistry Research

Within the broader field of amine chemistry, this compound is primarily recognized as a non-nucleophilic base. wikipedia.org This class of compounds is crucial in organic reactions where the goal is to remove a proton without initiating a nucleophilic attack. The steric bulk provided by the two isopropyl groups shields the nitrogen's lone pair of electrons, inhibiting its ability to act as a nucleophile while preserving its basicity. wikipedia.org This property is highly sought after in various synthetic transformations. wikipedia.org

The study of sterically hindered amines like this compound provides valuable insights into the relationship between molecular structure and reactivity. tandfonline.comnih.gov Researchers investigate how the degree of steric hindrance influences properties such as basicity, nucleophilicity, and the stability of resulting compounds. tandfonline.comnih.gov Computational studies have been employed to predict and quantify the steric and electronic properties of such amines, correlating them with their observed reactivity. nih.gov

Significance of this compound in Modern Organic Synthesis and Materials Science Research

In modern organic synthesis, this compound serves as a valuable reagent. Its primary application is as a non-nucleophilic base in reactions where the abstraction of a proton is required without unwanted side reactions. wikipedia.org For instance, it can be used to generate enolates from carbonyl compounds, which are key intermediates in various carbon-carbon bond-forming reactions. The compound's steric hindrance enhances selectivity in certain catalytic reactions.

The synthesis of this compound itself can be achieved through several methods, including the reductive amination of benzaldehyde (B42025) with diisopropylamine (B44863) or the alkylation of diisopropylamine with a benzyl (B1604629) halide. Reductive amination is often favored for its scalability and atom economy.

In the realm of materials science, the polymer-bound version of diisopropylamine, also referred to as this compound, polymer-bound, has found utility. sigmaaldrich.comsigmaaldrich.com This solid-supported reagent, often called 'Hünig's base' on polystyrene, simplifies purification processes as it can be easily filtered off from the reaction mixture. sigmaaldrich.comsigmaaldrich.comchemicalbook.com It is used to scavenge acids and as a base in various solid-phase organic synthesis applications. chemicalbook.com Research in this area explores the development of new functional polymers and materials. ijrpr.comnovapublishers.comjournaljmsrr.com

Overview of Research Trends and Future Directions for this compound

Current research trends involving sterically hindered amines like this compound are focused on several key areas. There is a continuous effort to develop more efficient and selective catalysts for organic transformations, where these amines play a crucial role as bases or ligands. nih.gov For example, recent studies have investigated the use of palladium catalysts for reductive amination reactions to synthesize sterically hindered amines. mdpi.com

Computational chemistry and machine learning are increasingly being used to predict the properties and reactivity of highly hindered amines, which can accelerate the discovery of new reagents and catalysts. nih.gov This predictive modeling helps in understanding the intricate relationship between the three-dimensional structure of these amines and their chemical behavior. nih.gov

Future research is likely to expand the applications of this compound and its derivatives in areas such as the synthesis of complex natural products and pharmaceuticals. ijrpr.com There is also potential for its use in the development of novel materials with tailored properties, driven by the ongoing interest in functional polymers and sustainable chemistry. ijrpr.comnovapublishers.comjournaljmsrr.comreddit.com The development of more sustainable synthetic methods utilizing these amines is another area of growing interest. ijrpr.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₃H₂₁N nih.gov
Molecular Weight 191.31 g/mol nih.gov
IUPAC Name N-benzyl-N-propan-2-ylpropan-2-amine nih.gov
CAS Number 34636-09-4 nih.gov

Table 2: Comparison of Synthesis Methods for this compound

Parameter Reductive Amination Nucleophilic Alkylation
Starting Materials Benzaldehyde, Diisopropylamine Benzyl halide, Diisopropylamine
Catalyst Pd/C, Pt/C, or Raney nickel Base (e.g., sodium hydride)
Typical Yield 85-90% 75-85%

| Scalability | Suitable for bulk production | Limited by halide cost |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N B112513 Benzyldiisopropylamine CAS No. 34636-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTQULLXGZGQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404465
Record name BENZYLDIISOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34636-09-4
Record name BENZYLDIISOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyldiisopropylamine and Its Derivatives

Alkylation Approaches for Benzyldiisopropylamine Synthesis

Direct N-alkylation represents the most straightforward conceptual approach to forming the carbon-nitrogen bond necessary for the this compound structure. This method involves the reaction of a secondary amine with a suitable benzyl (B1604629) electrophile.

The synthesis of this compound can be achieved through the nucleophilic substitution reaction between diisopropylamine (B44863) and a benzyl halide, such as benzyl chloride or benzyl bromide. In this reaction, the lone pair of electrons on the nitrogen atom of diisopropylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This displaces the halide ion in a substitution reaction, forming a new carbon-nitrogen bond.

The primary challenge in the N-alkylation of amines is the potential for overalkylation. masterorganicchemistry.com However, the significant steric hindrance provided by the two isopropyl groups on the diisopropylamine nitrogen atom substantially mitigates the risk of a second benzylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net For highly reactive electrophiles like certain benzyl halides, controlling reaction conditions is important to ensure selective monoalkylation. acs.org

The nucleophilic alkylation of diisopropylamine with a benzyl halide generates a hydrohalic acid (e.g., HCl or HBr) as a byproduct. This acid will readily react with the basic diisopropylamine starting material to form a diisopropylammonium salt. This protonated amine is no longer nucleophilic and cannot react with the benzyl halide, effectively halting the desired reaction.

Therefore, the inclusion of a base is crucial to neutralize the acid as it is formed, allowing the amine to remain in its free, nucleophilic state. A variety of bases can be employed for this purpose:

Inorganic Bases: Mild inorganic bases like sodium bicarbonate or potassium carbonate are frequently used. orgsyn.org They are inexpensive and easily removed during the workup procedure.

Organic Bases: Sterically hindered, non-nucleophilic organic bases are also highly effective. A prime example is N,N-diisopropylethylamine (Hünig's base), which can efficiently scavenge the generated acid without competing in the alkylation reaction. researchgate.net The use of an excess of the starting secondary amine itself can sometimes serve as the base, though this is less atom-economical.

The choice of base and solvent system is critical for optimizing the reaction yield and minimizing side products. researchgate.netorgsyn.org

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a powerful and widely used alternative for amine synthesis that often provides higher yields and cleaner reactions compared to direct alkylation. wikipedia.org This one-pot method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

The synthesis of this compound via reductive amination begins with the reaction between benzaldehyde (B42025) and diisopropylamine. wikipedia.org The process proceeds through two key intermediate steps within the same reaction vessel:

Iminium Ion Formation: The nucleophilic diisopropylamine adds to the electrophilic carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. Under the typically neutral or weakly acidic reaction conditions, this hemiaminal readily loses a molecule of water to form a positively charged iminium ion. wikipedia.org

Reduction: The iminium ion intermediate is then reduced in situ by a suitable reducing agent. This reduction step is what forms the final tertiary amine product, this compound.

This methodology is highly favored as it avoids the use of alkyl halides and inherently prevents the formation of quaternary ammonium salts, which is a potential side reaction in direct alkylation. masterorganicchemistry.com

While various reducing agents can be used, catalytic hydrogenation is a common and efficient method for the reduction step. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov

Palladium-based catalysts are among the most effective and widely employed for reductive amination reactions due to their high activity and selectivity. nih.govrsc.org

Palladium on Carbon (Pd/C): The classic and most common catalyst is palladium supported on activated carbon (Pd/C). nih.govresearchgate.net It is highly efficient for the hydrogenation of the iminium ion intermediate under hydrogen pressure. The reaction conditions, such as temperature, solvent, and hydrogen pressure, can be optimized to maximize the yield. nih.gov

Other Palladium Systems: Research has shown that other palladium-based systems can also be highly effective, sometimes offering advantages for specific substrates like sterically hindered amines. For instance, palladium hydroxide (B78521) supported on graphitic carbon nitride (Pd(OH)₂/g-C₃N₄) has been demonstrated to be a crucial catalyst for the reductive amination of diisopropylamine, facilitating both the imine formation and the subsequent reduction under mild conditions. mdpi.comnih.gov The hydroxyl group on the palladium cluster is believed to play a key role in mediating the proton transfer required for the reaction mechanism. mdpi.comnih.gov

The table below summarizes various palladium catalyst systems and conditions used in reductive amination reactions analogous to the synthesis of this compound.

Catalyst SystemAmine SubstrateCarbonyl SubstrateReducing AgentConditionsYield
SiNS–Pd (0.02 mol %)AnilineBenzaldehydeH₂ (0.1 MPa)2-propanol, 40 °CQuantitative
5 wt % Pd/CAnilineBenzaldehydeH₂ (0.1 MPa)2-propanol, 40 °C38%
5 wt % Pd/Al₂O₃AnilineBenzaldehydeH₂ (0.1 MPa)2-propanol, 40 °C19%
Pd(OH)₂/g-C₃N₄DiisopropylamineButyraldehydeH₂ (1.5 MPa)Methanol (B129727), RT>90% Selectivity

Data compiled from multiple sources illustrating catalyst performance in reductive amination reactions. nih.govmdpi.com

Catalytic Systems in Reductive Amination for this compound Synthesis

Platinum-Palladium Alloy Nanocatalysts in Reductive Amination

Bimetallic nanocatalysts, particularly those combining platinum group metals, are recognized for their superior catalytic activities, which often surpass those of their monometallic counterparts due to synergistic electronic and geometric effects. soton.ac.uk While direct studies on Platinum-Palladium (Pt-Pd) alloy nanocatalysts for the synthesis of this compound are not extensively detailed in the literature, the principles of their catalytic action in related transformations offer significant insights.

Palladium-based catalysts are well-established for their efficacy in hydrogenation reactions, a key step in reductive amination. rsc.org The addition of a second metal, such as platinum or gold, can modify the electronic properties of the palladium, leading to enhanced performance. soton.ac.ukchemrxiv.org For instance, the integration of gold with palladium creates an electron-deficient palladium center, which can be more susceptible to oxidation and display superior catalytic performance in alcohol oxidation, a related process. soton.ac.uk Similarly, PdAg bimetallic nanocatalysts have demonstrated high selectivity in the tandem reductive amination of nitroarenes and aldehydes. rsc.orgnih.gov

The synergy in bimetallic catalysts can be attributed to several factors:

Electronic Effects : Charge transfer between the two metals can alter the adsorption properties of reactants and intermediates. soton.ac.uk

Geometric Effects : The arrangement of different metal atoms on the catalyst surface can create unique active sites.

Enhanced Stability : Alloying can prevent the agglomeration of nanoparticles, leading to a longer catalyst lifetime.

For the synthesis of this compound, a Pt-Pd alloy nanocatalyst would be expected to efficiently catalyze the hydrogenation of the in-situ formed iminium ion from benzaldehyde and diisopropylamine. The precise ratio of Pt to Pd would be a critical parameter to optimize for maximizing yield and selectivity.

Table 1: Factors Influencing Bimetallic Catalyst Performance in Amination Reactions
FactorDescriptionPotential Impact on this compound Synthesis
Metal Ratio (e.g., Pt:Pd)The atomic ratio of the constituent metals in the alloy.Optimizing the ratio can tune the electronic structure and maximize catalytic activity and selectivity towards the tertiary amine.
Nanoparticle Size & ShapeThe physical dimensions and morphology of the catalyst particles.Smaller, monodispersed particles generally offer higher surface area and more active sites, potentially increasing reaction rates. nih.gov
Support MaterialThe material onto which the nanoparticles are dispersed (e.g., Al2O3, carbon).The support can influence catalyst stability, dispersion, and interaction with reactants.
Reaction ConditionsTemperature, pressure (H2), solvent.These parameters must be optimized to ensure efficient iminium ion formation and subsequent reduction without side reactions.
Ruthenium Catalysis in this compound Synthesis

Ruthenium complexes have emerged as highly versatile and efficient catalysts for the synthesis of amines via N-alkylation and reductive amination. rsc.orgacs.orgresearchgate.net One of the most elegant approaches is the "borrowing hydrogen" methodology, which allows alcohols to be used as alkylating agents, producing only water as a byproduct. organic-chemistry.orgacs.org

In the context of this compound synthesis, this method would involve the reaction of benzyl alcohol with diisopropylamine. The proposed catalytic cycle proceeds as follows:

The ruthenium catalyst facilitates the dehydrogenation of benzyl alcohol to form benzaldehyde.

Benzaldehyde then condenses with diisopropylamine to form an iminium ion.

The ruthenium hydride species, formed in the initial step, reduces the iminium ion to yield this compound.

The catalyst is regenerated, completing the cycle.

This atom-economical process avoids the need for stoichiometric reducing agents and utilizes readily available alcohols. organic-chemistry.org Various ruthenium complexes, such as [Ru(p-cymene)Cl2]2 combined with specific ligands, have proven effective for the N-alkylation of a wide range of amines with alcohols. rsc.orgresearchgate.net

Alternatively, ruthenium nanoparticles supported on materials like ordered mesoporous carbon (Ru-OMC) can catalyze the direct reductive amination of aldehydes with secondary amines. rsc.org This heterogeneous system allows for easy separation and recycling of the catalyst and can operate under mild conditions using hydrosilanes as the reducing agent. rsc.orgrsc.org This approach would directly convert benzaldehyde and diisopropylamine to the target product.

Optimization of Reaction Conditions in Reductive Amination

The success of a reductive amination reaction, including the synthesis of this compound, is highly dependent on the careful optimization of several reaction parameters. acsgcipr.orgnih.gov The goal is to maximize the formation and reduction of the iminium intermediate while minimizing side reactions, such as the reduction of the starting aldehyde to an alcohol or over-alkylation. acsgcipr.org

Key parameters for optimization include:

Catalyst and Reducing Agent : The choice of catalyst (e.g., Ru, Pd, Ir) and reducing agent (e.g., H2, silanes, formates) is crucial. acsgcipr.orgorganic-chemistry.org For catalytic hydrogenation, minimizing H2 pressure is a green chemistry goal. acsgcipr.org

Solvent : The solvent affects the solubility of reactants and the stability of intermediates. Methanol is a common choice, but other polar solvents can also be effective. nih.gov

Temperature : The reaction temperature influences the rate of both imine formation and reduction. Higher temperatures may be required for less reactive substrates but can also lead to side products. organic-chemistry.org

pH/Additives : The rate of imine formation is often pH-dependent. The addition of mild acids can catalyze imine formation, but strong acidic conditions can protonate the amine, rendering it non-nucleophilic. acsgcipr.org Dehydrating agents can be used to drive the equilibrium towards imine formation. acsgcipr.org

Stoichiometry : The ratio of the carbonyl compound to the amine can influence selectivity. An excess of the amine can favor the desired product and suppress side reactions.

Table 2: General Parameters for Optimization in Reductive Amination
ParameterCondition Range/OptionsRationale for Optimization
CatalystRu-complexes, Pd/C, Pt/C, Ir-complexesTo achieve high conversion and selectivity under the mildest possible conditions.
Reducing AgentH2 (gas), Phenylsilane, NaBH4, Ammonium formateChoice depends on catalyst and desired selectivity; H2 is atom-economical, while chemical hydrides can offer different reactivity profiles. acsgcipr.orgnih.govorganic-chemistry.org
SolventMethanol, Ethanol, Toluene, WaterTo ensure solubility of all components and facilitate the reaction pathway. Aqueous media can be a greener alternative. nih.gov
TemperatureRoom Temperature to >100 °CTo balance reaction rate with catalyst stability and prevention of side reactions. Some Ru-catalyzed systems work even at room temperature. organic-chemistry.org
AdditivesAcetic Acid, Ti(iPrO)4, Molecular SievesTo catalyze imine formation (acid) or to remove water and shift the equilibrium (dehydrating agents). acsgcipr.org

Alternative Synthetic Pathways for this compound and N-Benzyl Amine Derivatives

Beyond traditional reductive amination, several innovative methods offer alternative routes to N-benzyl amines and their derivatives, often with improved sustainability profiles.

Electrosynthesis of Benzylamines via Paired Electrolysis

Organic electrosynthesis is gaining traction as a green chemistry tool because it uses electrons as traceless reagents, avoiding the need for chemical oxidants or reductants. scilit.com Paired electrolysis is a particularly efficient approach where synthetically useful reactions occur simultaneously at both the anode and the cathode, maximizing energy economy. scilit.comresearchgate.net

For the synthesis of benzylamines, a paired electrolysis setup can be designed to combine an anodic oxidation with a cathodic reduction. For example, a metal-free convergent paired electrolysis strategy has been developed for synthesizing α-benzyl amines from imines and methylarenes. rsc.org In this system, the benzylic C-H bond is activated at the anode to form a benzylic radical, while the imine is reduced at the cathode to an α-aminoalkyl radical. rsc.org These two radical species then couple to form the desired product. rsc.org Another approach involves the electrochemical reductive amination of benzaldehyde, where the imine formed from benzaldehyde and an amine is reduced at the cathode. chemrxiv.org Silver has been identified as an effective electrocatalyst for this transformation. chemrxiv.org

Synthesis of N-Methylated Amides via Ru(II)-Catalyzed Tandem Transformation

Ruthenium(II) catalysts are effective not only for amine synthesis but also for the synthesis of their derivatives, such as N-methylated amides. organic-chemistry.org An efficient and sustainable method utilizes methanol as a green methylating agent in the presence of a Ru(II) catalyst. organic-chemistry.orgacs.orgnih.gov This process operates via the borrowing hydrogen mechanism, where methanol serves as both a C1 source and a hydrogen donor. organic-chemistry.org

A notable extension of this methodology is the tandem C-methylation and N-methylation of amides. organic-chemistry.org This allows for the synthesis of more complex α-methyl N-methylated amides in a single step, demonstrating the versatility of the ruthenium catalytic system. organic-chemistry.org Mechanistic studies suggest a pathway involving methanol dehydrogenation, imine insertion, and alcoholysis. organic-chemistry.org The high atom economy and carbon efficiency make this a highly sustainable method. organic-chemistry.org

Preparation of N-Isopropylbenzylamine from this compound

N-Isopropylbenzylamine is a secondary amine that can be prepared from the tertiary amine this compound. This transformation is essentially a dealkylation reaction, specifically the removal of one isopropyl group. One documented method for this conversion involves reacting N,N-diisopropylbenzylamine with iodine and sodium carbonate in chloroform (B151607) at 60°C. This procedure selectively removes one of the N-isopropyl groups to afford N-isopropylbenzylamine in good yield.

The reaction proceeds as follows:

Reactants : this compound, Iodine (I2), Sodium Carbonate (Na2CO3)

Solvent : Chloroform (CHCl3)

Conditions : 60°C for 24 hours

Workup : The reaction is quenched with aqueous sodium thiosulfate (B1220275) (Na2SO3) to remove excess iodine, followed by extraction and purification.

This method provides a direct route to convert the tertiary amine back to a secondary amine, which can be a useful transformation in multi-step organic synthesis. N-isopropylbenzylamine itself is an organic intermediate that can also be synthesized by the reductive amination of benzylamine (B48309) with acetone (B3395972). wikipedia.org

Control of Reaction Selectivity and Yield in this compound Synthesis

Controlling selectivity and maximizing yield are critical objectives in the chemical synthesis of this compound. The primary methods for its synthesis are direct alkylation of diisopropylamine with a benzyl halide and reductive amination of benzaldehyde with diisopropylamine. The choice of method and the precise control of reaction conditions are paramount in determining the efficiency and purity of the final product.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. When evaluating synthetic routes for this compound, atom economy provides a clear metric for sustainability and waste reduction. acs.org

Two common routes to this compound are:

Direct Alkylation: This method involves the reaction of diisopropylamine with a benzyl halide, such as benzyl chloride, often in the presence of a base. smolecule.com

Reductive Amination: This route combines benzaldehyde and diisopropylamine to form an iminium intermediate, which is then reduced to the final amine product.

The theoretical atom economy for each pathway can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

Table 1: Comparative Atom Economy for this compound Synthesis

Synthetic Route Reactants Desired Product Byproducts % Atom Economy
Direct Alkylation Diisopropylamine + Benzyl Chloride This compound Hydrogen Chloride (HCl) 77.8%

| Reductive Amination | Diisopropylamine + Benzaldehyde + H₂ | this compound | Water (H₂O) | 91.3% |

This table illustrates the theoretical atom economy for two primary synthesis methods of this compound. The calculation assumes stoichiometric reaction and does not account for solvents, catalysts, or workup materials. Reductive amination shows a significantly higher atom economy, incorporating a greater percentage of the reactants' atoms into the final product and generating only water as a byproduct.

As the data indicates, reductive amination is often favored for its superior atom economy. It incorporates the hydrogen molecule used for reduction entirely into the product structure, with water being the only byproduct. In contrast, the direct alkylation route generates a salt byproduct (e.g., hydrochloride), which lowers its atom economy. wikipedia.org From a green chemistry perspective, this makes reductive amination a more efficient and less wasteful process. acsgcipr.org

A key challenge in amine synthesis is the potential for side reactions, which can significantly lower the yield and complicate purification. In the synthesis of this compound, a tertiary amine, the primary side reaction of concern is over-alkylation, especially when starting from primary or secondary amines. acsgcipr.orgnih.gov

In Direct Alkylation: The direct alkylation of diisopropylamine with benzyl chloride can lead to the formation of a quaternary ammonium salt, N-benzyl-N,N-diisopropylbenzylammonium chloride, if the product this compound reacts further with another molecule of benzyl chloride. smolecule.comwikipedia.org

To minimize this, several strategies are employed:

Stoichiometric Control: Using an excess of diisopropylamine can shift the reaction equilibrium to favor the formation of the desired tertiary amine and reduce the chance of the product competing for the alkylating agent. smolecule.com

Controlled Addition: Slow, controlled addition of the benzyl halide to the reaction mixture helps maintain a low concentration of the alkylating agent, disfavoring the second alkylation step.

Temperature Management: Maintaining an optimal reaction temperature (e.g., 25–40°C) is crucial to prevent side reactions that may be favored at higher temperatures.

In Reductive Amination: Reductive amination is generally considered a cleaner reaction with fewer side products. However, potential side reactions include:

Over-reduction: The benzyl group can be reduced to a methylcyclohexyl group if hydrogenation conditions are too harsh (high pressure or temperature).

Aldehyde Reduction: The reducing agent can directly reduce benzaldehyde to benzyl alcohol, competing with the desired amination pathway.

Careful selection of the catalyst and reducing agent, along with precise control over temperature and pressure, is essential to ensure high selectivity towards the desired this compound product. researchgate.net For example, using palladium catalysts under controlled hydrogen pressure (50–100 psi) can effectively promote the amination reaction while minimizing over-reduction.

Table 2: Strategies to Minimize Side Reactions in this compound Synthesis

Synthetic Method Potential Side Reaction Mitigation Strategy Result
Direct Alkylation Quaternary salt formation (Over-alkylation) Use excess diisopropylamine; slow addition of benzyl halide; temperature control. Increased selectivity for the tertiary amine product. smolecule.com
Reductive Amination Over-reduction of the aromatic ring Use selective catalysts (e.g., Palladium); control H₂ pressure and temperature. Preserves the benzyl group structure.

| Reductive Amination | Reduction of benzaldehyde to benzyl alcohol | Optimize reaction conditions to favor iminium ion formation and reduction over direct aldehyde reduction. | Higher conversion to the desired amine. |

This table outlines common side reactions for the main synthetic routes to this compound and the corresponding control strategies to enhance reaction selectivity and yield.

Advanced Synthetic Methodologies in Drug Development and this compound Derivatives

The this compound scaffold and its derivatives are of interest in medicinal chemistry. nsf.govresearchgate.netnih.gov Advanced synthetic methodologies are crucial for rapidly generating libraries of these compounds for biological screening and developing efficient routes to complex drug candidates.

Modern drug discovery often relies on creating a diverse range of molecular structures to explore structure-activity relationships (SAR). mdpi.com For this compound derivatives, this involves modifying the benzyl ring, the isopropyl groups, or using the amine as a synthetic handle. One-pot multicomponent reactions (MCRs), palladium-catalyzed coupling reactions, and other advanced methods are employed to achieve this efficiently. mdpi.commdpi.com

For instance, palladium-catalyzed reactions, such as the Sonogashira coupling, can be used in a one-pot cascade procedure to build complex heterocyclic systems attached to the amine scaffold, which are relevant in medicinal chemistry. mdpi.com These methods offer high atom economy and allow for the construction of complex molecules from simple precursors in a single operation. mdpi.com

The development of novel catalysts is also a key area of research. Heterogeneous catalysts are particularly attractive as they simplify product purification and are often recyclable, aligning with green chemistry principles. researchgate.net For N-alkylation reactions, catalysts based on titanium hydroxide have shown high activity and selectivity, excluding side reactions by creating a mild acidic environment. researchgate.net

Furthermore, in the synthesis of complex pharmaceutical intermediates, protecting group strategies are often necessary. nih.govnih.gov For derivatives involving multi-step syntheses, the N-benzyl group itself can serve as a protecting group for an amine, which can be removed later in the synthetic sequence under specific conditions like catalytic hydrogenation. nih.gov Methodologies like the Mitsunobu reaction are also employed for the synthesis of complex amine derivatives, where precise control of stereochemistry is often required. nih.govnih.gov

Table 3: Examples of Advanced Methodologies in Amine Derivative Synthesis

Methodology Description Application in Drug Development
Palladium-Catalyzed Cross-Coupling Reactions like Suzuki and Sonogashira couplings that form C-C or C-N bonds with high selectivity. nsf.govmdpi.com Used to create libraries of substituted benzylamine derivatives for screening. mdpi.com
Multicomponent Reactions (MCRs) One-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. mdpi.com Rapid generation of molecular diversity around the this compound core.
Heterogeneous Catalysis Use of solid-phase catalysts that are easily separated from the reaction mixture. researchgate.netmdpi.com Greener synthesis routes, simplified purification, and catalyst recycling in the production of amine-based drug candidates.

| Mitsunobu Reaction | A versatile reaction for converting alcohols to a variety of functional groups, including amines, with inversion of stereochemistry. nih.govnih.gov | Stereoselective synthesis of chiral amine derivatives and complex natural products. |

This table summarizes several advanced synthetic techniques that are relevant to the synthesis of this compound derivatives in the context of modern drug discovery and development.

Mechanistic Investigations of Benzyldiisopropylamine in Chemical Transformations

Role of Benzyldiisopropylamine as a Nucleophile in Organic Reactions

While primarily recognized as a non-nucleophilic base, this compound can act as a nucleophile under certain reaction conditions. Its nucleophilic character stems from the lone pair of electrons on the nitrogen atom.

The nitrogen atom in this compound possesses a lone pair of electrons, making it an electron-rich center. libretexts.org This lone pair can be donated to an electrophilic center, initiating a nucleophilic attack. The benzyl (B1604629) group, being weakly electron-withdrawing, does not significantly diminish the electron density on the nitrogen atom, thus preserving its nucleophilic potential. However, the steric hindrance imposed by the two isopropyl groups significantly shields this lone pair, making it less accessible to electrophiles compared to less hindered amines.

In reactions where steric hindrance is less of a factor, such as reactions with small electrophiles, this compound can exhibit nucleophilic behavior. For instance, it can participate in nucleophilic substitution reactions with reactive alkyl halides. smolecule.com The reaction proceeds via an S(_N)2 mechanism where the amine nitrogen attacks the electrophilic carbon, displacing the halide and forming a quaternary ammonium (B1175870) salt.

One of the most significant applications of this compound is as a base for the deprotonation of carbonyl compounds to form enolates. Enolates are versatile intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions. The formation of an enolate involves the abstraction of an α-proton from the carbonyl compound by a base.

This compound, despite its moderate basicity, is effective in this role due to its non-nucleophilic nature. The steric bulk of the diisopropyl groups prevents the amine from attacking the electrophilic carbonyl carbon, a common side reaction with less hindered bases. wikipedia.org This selectivity allows for the clean generation of the enolate, which can then react with various electrophiles. libretexts.org The choice between the kinetic and thermodynamic enolate can often be controlled by the reaction conditions, including the choice of base. masterorganicchemistry.com Strong, bulky bases like lithium diisopropylamide (LDA) are known to favor the formation of the kinetic enolate. masterorganicchemistry.com

Table 1: Comparison of Bases for Enolate Formation
BasepKa of Conjugate AcidKey CharacteristicsTypical Application
This compound~11Moderately basic, sterically hindered, non-nucleophilicSelective proton abstraction without nucleophilic attack on the carbonyl group
Lithium diisopropylamide (LDA)36Very strong, sterically hindered, non-nucleophilic baseQuantitative formation of kinetic enolates from ketones and esters
Sodium Hydride (NaH)>45Very strong, non-nucleophilic baseFormation of thermodynamic enolates
Sodium Amide (NaNH2)34Very strong baseUsed for enolate formation

Beyond enolate formation, this compound can be involved in the generation of other reactive intermediates. For instance, in the presence of suitable precursors, it can facilitate the formation of ylides or other carbanionic species through deprotonation. These intermediates can then participate in a variety of subsequent reactions, such as the Wittig reaction or Corey-Chaykovsky reaction, to form new carbon-carbon or carbon-heteroatom bonds. The non-nucleophilic nature of this compound is again advantageous in these transformations, as it minimizes side reactions with the reactive intermediates formed.

This compound as a Hindered Amine Base in Catalysis

The steric hindrance of this compound is a key feature that makes it a valuable tool in catalysis, where controlling selectivity is paramount.

The two bulky isopropyl groups on the nitrogen atom of this compound create a sterically crowded environment around the lone pair. This steric hindrance significantly impedes the ability of the amine to act as a nucleophile, as it cannot easily approach and attack an electrophilic center. fastercapital.com However, the basicity of the amine is largely preserved because a proton, being very small, can still access the lone pair. This disparity between nucleophilicity and basicity is the hallmark of a hindered amine base. wikipedia.org

This characteristic is crucial for achieving high selectivity in many organic reactions. fastercapital.com By acting as a base without competing as a nucleophile, this compound can promote desired reaction pathways while suppressing unwanted side reactions. wikipedia.org For example, in elimination reactions, it can selectively abstract a proton to facilitate the formation of an alkene without leading to substitution products.

Table 2: Influence of Steric Hindrance on Amine Reactivity
AmineSteric HindranceNucleophilicityBasicity
Ammonia (NH3)LowHighModerate
Triethylamine (B128534) (Et3N)ModerateModerateHigh
This compoundHighLowModerate
Diisopropylethylamine (Hünig's Base)Very HighVery LowHigh

The unique properties of this compound make it an ideal choice for a variety of reactions that require a sterically demanding, non-nucleophilic base. These include:

Alkylation of Carbonyl Compounds: As discussed earlier, it is used to generate enolates for subsequent alkylation reactions. Its non-nucleophilic nature prevents it from reacting with the alkylating agent.

Elimination Reactions: In dehydrohalogenation reactions, it can effectively remove a proton to form an alkene without competing in S(_N)2 reactions.

Protection Group Chemistry: It can be used as a base to facilitate the introduction or removal of protecting groups, where a non-nucleophilic base is often required to avoid unwanted side reactions with the substrate or the protecting group itself.

Catalysis: In certain catalytic cycles, a hindered amine base is necessary to regenerate the catalyst or to act as a proton shuttle without interfering with the catalytic species.

Mechanistic Studies of Reactions Involving this compound

The role of this compound in a reaction mechanism is primarily dictated by its structural and electronic properties. As a strong base with significant steric hindrance, it selectively abstracts protons from sterically accessible sites. Mechanistic studies aim to map the entire reaction pathway, including the transition states and intermediates, to understand how the base's structure influences reactivity and selectivity.

Insights from Spectroscopic Techniques (e.g., NMR, IR)

Spectroscopic methods are indispensable for monitoring the progress of reactions and identifying the species present in a reaction mixture. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for probing the mechanistic details of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can track the consumption of reactants and the formation of products over time. For this compound, characteristic signals for the benzyl and isopropyl protons can be monitored. chegg.com Changes in the chemical shift of these protons can indicate the amine's involvement in hydrogen bonding or its protonation to form an ammonium salt intermediate. For example, the abstraction of a proton from a substrate would lead to the formation of the corresponding diisopropylbenzylammonium ion, which would exhibit distinctly different NMR signals compared to the free base.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and can be employed to follow a reaction by observing the appearance or disappearance of specific vibrational bands. wisc.edu For instance, in a dehydrohalogenation reaction, the disappearance of the C-H bond stretch of the substrate and the appearance of a C=C double bond stretch in the product can be monitored. The formation of the ammonium salt intermediate can also be detected by the appearance of a broad N-H stretching band. The interaction between an amine and other molecules through hydrogen bonding can also be observed through shifts in the N-H stretching frequencies. researchgate.net

Below is a table summarizing how these techniques provide mechanistic insights.

Interactive Table: Spectroscopic Techniques in Mechanistic Analysis

Technique Information Provided Application to this compound Reactions
¹H NMR Monitors changes in the proton environment. Tracks proton abstraction by observing shifts in benzylic and isopropyl proton signals; confirms formation of the conjugate acid.
¹³C NMR Monitors changes in the carbon skeleton. Confirms structural changes in the substrate and formation of the final product.
IR Spectroscopy Detects changes in functional groups and bonding. Observes the disappearance of reactant bonds (e.g., C-H) and the appearance of product bonds (e.g., C=C); detects N-H stretches from the protonated amine intermediate. wisc.eduresearchgate.net

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry provides a theoretical lens to view reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone. nih.gov These approaches can model reaction pathways, calculate the energies of various states, and predict the chemical behavior of molecules like this compound.

Quantum chemistry simulations use the principles of quantum mechanics to model molecules and their interactions. These simulations can compute the electronic structure and energy of a system, allowing researchers to predict reaction outcomes and understand mechanistic pathways. For reactions involving this compound, simulations can model the process of proton abstraction, calculating the activation energy required and mapping the geometric changes that occur in the reactants, transition state, and products. This provides a detailed, step-by-step view of the transformation.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is particularly useful for studying reaction mechanisms because it offers a good balance between accuracy and computational cost. DFT calculations can be used to:

Map Potential Energy Surfaces: By calculating the energy of the reacting system at various geometries, DFT can identify the lowest energy path from reactants to products.

Locate Transition States: DFT can determine the structure and energy of the transition state, which is the highest energy point along the reaction coordinate and a critical factor in determining the reaction rate.

For sterically hindered amines like this compound, DFT studies can quantify the degree of steric hindrance and its effect on basicity and nucleophilicity, correlating these properties with observed reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: The HOMO is the outermost orbital containing electrons and acts as the electron donor (nucleophile or base). For this compound, the HOMO is primarily located on the nitrogen atom's lone pair of electrons.

LUMO: The LUMO is the innermost empty orbital and acts as the electron acceptor (electrophile).

In a typical reaction, this compound uses its HOMO to interact with the LUMO of an acidic proton on a substrate. FMO analysis helps explain why it functions as a base rather than a nucleophile. The bulky isopropyl groups sterically shield the nitrogen's HOMO, making it difficult to approach and attack an electrophilic carbon center (nucleophilic attack). However, a small proton can still access the HOMO, allowing for efficient deprotonation (basic behavior). The energy gap between the amine's HOMO and the substrate's LUMO can also be used to predict the reaction's feasibility.

Interactive Table: Computational Approaches to Mechanism Elucidation

Method Core Principle Application to this compound
Quantum Simulations Solves quantum mechanical equations to model molecular dynamics. Predicts reaction pathways and energetics of proton transfer.
DFT Studies Calculates electronic structure based on electron density. Maps potential energy surfaces, identifies transition states, and quantifies steric and electronic effects on basicity. nih.gov
FMO Theory Analyzes interactions between the HOMO and LUMO. Explains the preference for basicity over nucleophilicity due to steric shielding of the nitrogen-centered HOMO.

Examination of Reaction Intermediates

The direct observation of reaction intermediates is often challenging due to their short lifetimes. However, their existence can be inferred from kinetic data, trapping experiments, and spectroscopic evidence, and their structures can be predicted through computational modeling.

In reactions where this compound acts as a base, the primary and most significant intermediate is the diisopropylbenzylammonium cation , formed immediately after proton abstraction from the substrate. This protonated amine is the conjugate acid of the base.

The formation of this intermediate can be confirmed by:

Spectroscopy: As mentioned, the appearance of a new set of signals in the NMR spectrum or a broad N-H stretch in the IR spectrum is strong evidence for the formation of the ammonium cation.

Computational Modeling: DFT and other quantum chemistry methods can calculate the structure and stability of the diisopropylbenzylammonium ion, confirming it as a low-energy species on the reaction pathway.

Other potential, more transient intermediates include encounter complexes or hydrogen-bonded adducts that form between the amine and the substrate just before the proton transfer occurs. While difficult to detect experimentally, these pre-reaction complexes can be modeled computationally to understand the initial stages of the substrate-base interaction.

Influence of Reaction Conditions on Mechanisms (e.g., Solvents, Catalysts, Temperature)

The reaction mechanism of this compound in chemical transformations is not static; it is highly sensitive to the surrounding conditions. Variations in solvents, the presence and nature of catalysts, and temperature can significantly alter reaction pathways, rates, and product selectivity.

Solvents

The choice of solvent plays a critical role in reactions involving this compound, primarily by influencing reactant solubility, reaction kinetics, and the stability of transition states. In the synthesis of this compound via the nucleophilic substitution between benzyl chloride and diisopropylamine (B44863), solvents like chloroform (B151607) or tetrahydrofuran (B95107) (THF) are employed to enhance the solubility of reactants and improve reaction kinetics. smolecule.com Ethereal solvents such as diethyl ether or THF are also essential for maintaining the stability of reagents in other transformations. smolecule.com

The effect of a solvent extends beyond simple solubility. Studies on analogous amine alkylation reactions have shown that the polarity and solvating power of the medium are crucial. For instance, while acetone (B3395972) and nitrobenzene (B124822) have similar dielectric constants, reaction rates can be faster in the less polar solvent, indicating that specific solvation of the transition state is a significant factor. ias.ac.in The use of solvent mixtures, such as acetone-nitrobenzene or acetone-carbon tetrachloride, can lead to homogeneous reaction conditions and provides a means to fine-tune the reaction environment. ias.ac.in Observations in these mixed solvent systems confirm that solvation of the activated complex can provide a more favorable energy path for the reaction. ias.ac.in

Table 1: Influence of Solvent on Amine Alkylation Reaction Parameters
Solvent SystemKey ObservationMechanistic ImplicationReference
Chloroform / THFEnhances solubility and reaction kinetics for synthesis.Facilitates effective collision and interaction of reactants. smolecule.com
NitrobenzeneReaction may not be strictly homogeneous.Potential for mass transfer limitations affecting rate. ias.ac.in
Acetone-Nitrobenzene Mixture (5% Acetone)Leads to a homogeneous reaction.Improves mechanistic study reliability by ensuring a single phase. ias.ac.in
Acetone-Carbon Tetrachloride Mixture (10% Acetone)Allows for measurable rates in a non-polar solvent.Demonstrates that minor additions of a polar solvent can significantly alter reaction pathways. ias.ac.in

Catalysts

This compound's large steric profile influences its role in catalytic systems. It is often employed as a non-nucleophilic base or "proton scavenger," where it neutralizes acidic byproducts without competing in the main reaction. For example, in its own synthesis, a base like sodium carbonate is used to neutralize the HCl formed, shifting the equilibrium toward the product. smolecule.com

In other contexts, this compound can act as a promoter in catalyst systems. It has been used to enhance the efficiency of platinum-catalyzed hydrosilylation reactions. smolecule.com Its steric hindrance is a key feature, determining its reactivity and selectivity when it functions as a ligand in coordination chemistry or as a promoter. smolecule.com In some complex, multi-component reactions, the presence of oxygen can act as an oxidative catalyst, significantly influencing the reaction course and leading to different product distributions. mdpi.com

Temperature

Temperature is a critical parameter for controlling reaction outcomes. It directly affects the rate of reaction and can determine the selectivity between competing mechanistic pathways. For the synthesis of this compound from benzyl chloride, optimal yields are achieved in a temperature range of 60–80°C. smolecule.com

Conversely, in other transformations, very low temperatures are required to minimize side reactions and enhance selectivity. smolecule.com For instance, certain reactions are conducted at -78°C to prevent decomposition of sensitive intermediates or to favor a specific kinetic product over a thermodynamic one. smolecule.com The course of complex reactions, such as the three-component reaction of benzylamines with triethyl orthoformate and diethyl phosphite, is strongly dependent on temperature; lowering the reaction temperature from a higher level to 80°C can result in the formation of a completely different sole product. mdpi.com

Table 2: Effect of Temperature on this compound-Related Reactions
Temperature RangeReaction TypeEffect on Mechanism/OutcomeReference
60–80°CSynthesis of this compoundOptimal temperature for achieving high product yield (>85%). smolecule.com
-78°CReactions requiring high selectivityMinimizes side reactions and favors the kinetic product. smolecule.com
80°CThree-component reaction of benzylamine (B48309)Alters the reaction pathway to yield a single, specific aminophosphonate product. mdpi.com

Comparison of this compound Reaction Mechanisms with Related Amine Analogs

The reactivity and reaction mechanisms of this compound are best understood by comparing them with related amine analogs. The key distinguishing features are the steric hindrance around the nitrogen atom and the electronic effects of its substituents (one benzyl and two isopropyl groups).

A primary analog for comparison is N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base. wikipedia.org Both this compound and DIPEA are tertiary amines with two bulky isopropyl groups attached to the nitrogen. This significant steric hindrance makes both compounds poor nucleophiles but effective non-nucleophilic bases. wikipedia.org The central nitrogen atom in both molecules is shielded by the alkyl groups, preventing it from attacking electrophilic carbon centers but allowing it to react with small electrophiles like protons. wikipedia.org The main structural difference is the presence of a benzyl group in this compound versus an ethyl group in DIPEA. The benzyl group, with its aromatic pi-system, can stabilize adjacent cationic intermediates, a property not shared by the simple ethyl group. study.com

Compared to a less hindered tertiary amine like triethylamine, the difference is more pronounced. Triethylamine's nitrogen is significantly less hindered than that of this compound. wikipedia.org While still a base, triethylamine can sometimes act as a nucleophile, leading to undesired side reactions that are suppressed when using the bulkier this compound. However, triethylamine is a slightly stronger base than the structurally similar DIPEA. wikipedia.org

The steric hindrance imparted by the bulky isopropyl groups in this compound is a dominant factor in its reaction mechanisms. Sterically hindered amines generally exhibit different reaction pathways compared to their less hindered counterparts. osti.gov For example, in reactions with carbon dioxide, highly hindered amines tend to favor the formation of bicarbonate, as the bulky pendants around the nitrogen energetically penalize the approach of a second amine molecule required for the alternative carbamate (B1207046) pathway. osti.gov This principle suggests that this compound would favor reaction pathways that can accommodate its steric bulk. The reactivity sequence in reactions with multiple pathways, such as Michael additions, is also heavily influenced by the steric hindrance on the amine, which can alter which functional groups react first. researchgate.net The steric effects of bulky alkyl groups are highly specific to the reaction environment, meaning a universal scale of steric effects is not feasible, but a bulky group will consistently appear as bulky across different systems. nih.gov

Table 3: Comparative Properties of this compound and Related Analogs
CompoundKey Structural FeaturesSteric HindrancePrimary Role in ReactionsReference
This compoundTertiary amine with two isopropyl groups and one benzyl group.HighNon-nucleophilic base, proton scavenger. smolecule.com
N,N-Diisopropylethylamine (DIPEA)Tertiary amine with two isopropyl groups and one ethyl group.HighNon-nucleophilic base, proton scavenger. wikipedia.org
TriethylamineTertiary amine with three ethyl groups.ModerateBase, potential nucleophile. wikipedia.org

Applications of Benzyldiisopropylamine in Organic Synthesis and Materials Science

Benzyldiisopropylamine as a Reagent in Organic Synthesis

The primary utility of this compound in organic chemistry stems from its role as a strong, non-nucleophilic base. The significant steric bulk created by the two isopropyl groups effectively shields the nitrogen's lone pair of electrons. This hindrance prevents the amine from acting as a nucleophile and participating in unwanted side reactions, such as nucleophilic substitution or addition to carbonyl groups, while preserving its ability to abstract protons. wikipedia.org

Reductive amination is a cornerstone method for synthesizing complex amines from simpler carbonyl compounds and amines. pearson.comquizlet.com The process typically involves the formation of an imine or iminium ion intermediate, which is subsequently reduced to the target amine. pearson.comias.ac.in

This compound itself can be synthesized efficiently through the reductive amination of benzaldehyde (B42025) with diisopropylamine (B44863). This reaction exemplifies the utility of the method in creating more complex, sterically hindered amines from readily available precursors. The process is often favored for its scalability and high atom economy. When synthesizing sterically hindered amines, this method provides a direct route to compounds that might be challenging to produce via other means like direct alkylation, which can be prone to over-alkylation. wikipedia.orgmdpi.com

One of the most significant applications of this compound is in the generation of enolates from carbonyl compounds. Enolates are critical intermediates in a vast array of carbon-carbon bond-forming reactions, including alkylations and condensation reactions like the Claisen condensation. 182.160.97wikipedia.org

The formation of an enolate requires a base to remove an acidic α-proton from a carbonyl compound. For this process to be efficient and clean, the base must not act as a nucleophile and add to the carbonyl electrophile. 182.160.97 this compound and other hindered amines (often categorized as Hünig's bases) are ideal for this purpose. bham.ac.uk They can effectively deprotonate the α-carbon to generate the desired enolate nucleophile without competing in self-condensation or other side reactions. wikipedia.org182.160.97 The resulting enolate can then react with an electrophile, such as an alkyl halide (alkylation) or another ester molecule (Claisen condensation), to form a new C-C bond. 182.160.97libretexts.org The use of a non-nucleophilic base is particularly crucial in mixed or crossed Claisen condensations to control the reaction pathway. wikipedia.orgorganic-chemistry.org

BaseTypical pKaHKey FeaturePrimary Use
Sodium Ethoxide (NaOEt)~16Strong Base, NucleophilicClassic Claisen condensations (where transesterification is not an issue). libretexts.org
Lithium Diisopropylamide (LDA)~36Very Strong Base, Non-Nucleophilic, Sterically HinderedIrreversible and regioselective (kinetic) enolate formation. wikipedia.orgyoutube.com
This compound~11Moderately Strong Base, Non-Nucleophilic, Sterically HinderedProton scavenger; generation of enolates under equilibrium conditions where a very strong base is not required. wikipedia.org

This compound can be used in reactions designed to introduce a tertiary amine functionality into a molecular structure. The N-benzyl-N,N-diisopropylamino group can be installed through nucleophilic substitution reactions where diisopropylamine is first benzylated to form this compound, which itself is generally unreactive as a nucleophile due to steric hindrance. wikipedia.orgsmolecule.com More practically, related synthetic strategies can introduce the bulky diisopropylamino group onto a benzyl-containing substrate. For instance, the alkylation of diisopropylamine with a suitable benzyl (B1604629) halide is a direct method for synthesizing molecules containing this moiety. smolecule.com The steric hindrance provided by the diisopropyl groups can be exploited to direct the regioselectivity of subsequent reactions on the molecule.

While this compound is primarily known as a stoichiometric base, its properties are relevant in catalysis. The steric hindrance that defines its reactivity can enhance selectivity in certain catalytic reactions by influencing the transition state geometry. In the broader context of industrial catalysis, such as fluid catalytic cracking (FCC), the process involves breaking down large hydrocarbon molecules into smaller, more valuable ones like gasoline using a catalyst, typically a zeolite. wikipedia.orgchampionprocess.comsphinxsai.com While specific data on this compound in FCC is not prevalent, amines can, in principle, be used to neutralize acidic sites on catalysts, potentially altering the product distribution. The cracking process itself is a high-temperature reaction primarily driven by solid acid catalysts. nih.gov

The synthesis of nitrogen-containing heterocycles is a major focus of organic and medicinal chemistry due to their prevalence in biologically active molecules. researchgate.netopenmedicinalchemistryjournal.comnih.gov Many syntheses of these ring systems involve cyclization steps that are promoted by a base. In these cases, a strong, non-nucleophilic base is often required to deprotonate a precursor molecule to initiate an intramolecular reaction without causing intermolecular side reactions. quizlet.com For example, a base might be used to form an anion that then acts as an intramolecular nucleophile to close a ring. The use of a sterically hindered base like this compound can be advantageous in such syntheses, ensuring that the desired cyclization occurs cleanly, leading to the formation of heterocycles like pyridines, pyrroles, or indoles. nih.govencyclopedia.pub

This compound in Medicinal Chemistry Research

The direct application of this compound as a pharmacologically active agent is not well-documented in medicinal chemistry literature. Its primary role in this field is as a synthetic tool or intermediate rather than as a bioactive scaffold itself. The structural motifs found in many pharmaceuticals, such as complex amines and heterocyclic systems, are often constructed using reagents and reactions where hindered, non-nucleophilic bases are essential. mdpi.com For example, the synthesis of quinoxaline (B1680401) derivatives, a scaffold known for a wide range of therapeutic applications including anticancer and antimicrobial activities, can involve steps requiring careful base selection to ensure high yields and purity. mdpi.com Therefore, while this compound may not be a component of a final drug molecule, its utility in enabling key synthetic transformations makes it an important compound in the broader context of drug discovery and development.

Building Block for Pharmaceutical Synthesis

In the realm of pharmaceutical synthesis, this compound and its structural analogs serve as crucial building blocks. The benzylamine (B48309) core is a versatile scaffold that can be modified to generate diverse libraries of compounds for drug discovery programs. For instance, the synthesis of various pharmaceutical intermediates often involves reactions where a non-nucleophilic base is required to facilitate transformations without interfering with other functional groups in the molecule. The structural motif of N-benzyl substitution is found in numerous bioactive compounds, highlighting the importance of precursors that can introduce this feature.

Development of Drugs Targeting Biological Pathways

The development of drugs aimed at specific biological pathways often utilizes scaffolds that can be readily diversified to optimize target engagement and pharmacokinetic properties. The benzylamine framework, inherent to this compound, is a key feature in many such developmental drugs. For example, derivatives containing a benzylamine moiety have been investigated as inhibitors of critical enzymes in various disease pathways. The ability to introduce a range of substituents on the benzyl ring and the nitrogen atom allows for the fine-tuning of a compound's electronic and steric properties to achieve desired biological activity.

Research on Antiparasitic Applications of this compound Derivatives

Derivatives featuring a benzylamine or a closely related structural motif have demonstrated significant potential as antiparasitic agents. Research in this area has explored the efficacy of such compounds against a variety of parasites.

Against Toxoplasma gondii : Studies have shown that certain benzylidene derivatives exhibit promising activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis.

Against Trypanosoma cruzi : Benzimidazole (B57391) derivatives, which can be synthesized from precursors containing a benzylamine-like structure, have been investigated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Broad-spectrum Antiparasitic Potential : The benzimidazole scaffold, in particular, has been a focus of research for developing broad-spectrum antiprotozoal agents.

While a direct synthetic route from this compound to these specific antiparasitic agents is not always explicitly detailed, the prevalence of the benzylamine core structure underscores the importance of such building blocks in the design of novel antiparasitic drugs.

Derivative Class Target Parasite Key Findings
Benzylidene derivativesToxoplasma gondiiDemonstrated in vitro efficacy.
Benzimidazole derivativesTrypanosoma cruziInvestigated for antichagasic activity.
Benzimidazole-based compoundsVarious protozoaExplored as broad-spectrum antiparasitic agents.

Investigation of Biological Activities and Molecular Interactions

The benzylamine scaffold is a key pharmacophore in a multitude of compounds designed to interact with specific biological targets. The steric and electronic properties of this moiety can be tailored to achieve desired interactions with enzymes and receptors, leading to the modulation of various cellular processes.

The diisopropyl groups in this compound provide significant steric hindrance around the nitrogen atom. This principle of steric blockade is a key design element in the development of selective enzyme inhibitors. By incorporating a bulky benzylamine derivative into a molecule, it is possible to target the active site of an enzyme and physically obstruct the binding of the natural substrate.

For example, benzylamine-sulfonamide derivatives have been synthesized and evaluated as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The benzyl portion of these inhibitors interacts with the active site of the enzyme, while the sulfonamide group can be modified to enhance binding affinity and selectivity.

N-benzyl piperidine (B6355638) derivatives have been extensively studied as modulators of various receptors, thereby influencing signal transduction pathways. These compounds can act as agonists or antagonists, depending on their specific structure and the receptor they target.

One notable area of research is the development of N-benzyl piperidine derivatives as ligands for sigma-1 (σ1) receptors. These receptors are involved in a variety of cellular functions, and their modulation has therapeutic potential in neurological disorders. The benzyl group in these ligands plays a crucial role in establishing the necessary hydrophobic and aromatic interactions within the receptor's binding pocket.

A significant body of research has focused on the antimicrobial properties of compounds containing a benzylamine or related moiety. These derivatives have shown activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity : 2,4-diamino-5-benzylpyrimidines have been investigated as antibacterial agents, demonstrating high in vitro activity against certain anaerobic organisms. nih.gov Similarly, various synthetic benzyl bromide and diethyl benzylphosphonate derivatives have been evaluated for their potential as antimicrobial drugs. researchgate.netmdpi.com

Antifungal Activity : Novel (+)-Neoisopulegol-based O-benzyl derivatives have been shown to exhibit potent activity against Gram-positive bacteria and fungi. mdpi.com

The antimicrobial activity of these compounds is often attributed to the ability of the benzyl group to interact with and disrupt microbial cell membranes or to inhibit essential enzymes.

Derivative Class Microorganism Type Reported Activity
2,4-Diamino-5-benzylpyrimidinesAnaerobic bacteriaHigh in vitro activity
Benzyl bromide derivativesGram-positive bacteria, FungiStrong antibacterial and antifungal properties
Diethyl benzylphosphonate derivativesEscherichia coliPotential as antibacterial agents
(+)-Neoisopulegol-based O-benzyl derivativesGram-positive bacteria, FungiPotent antimicrobial activity

This compound in Polymer Science and Advanced Materials

While direct, extensive research on the applications of this compound in polymer science is not widely documented, its chemical properties as a non-nucleophilic base provide a foundation for potential uses in the synthesis of specialized polymers.

Incorporation into Biomedical Polymers for Drug Delivery

The synthesis of biomedical polymers for drug delivery often requires precise control over polymerization reactions to ensure the final material has the desired properties for biocompatibility and controlled release. mdpi.com this compound, as a non-nucleophilic base, could theoretically be employed to catalyze or influence these polymerization processes without interfering with sensitive functional groups on the monomer units. Its steric hindrance would prevent it from acting as a nucleophile, which is a crucial attribute in reactions where the base's role is strictly to deprotonate without causing unwanted side reactions.

The potential utility of this compound in this context is based on its fundamental chemical behavior. For instance, in polymerization reactions that are sensitive to nucleophilic attack, a sterically hindered base like this compound could be advantageous.

Below is a table outlining the potential role of this compound in the synthesis of biomedical polymers for drug delivery:

Polymerization AspectPotential Role of this compound
Catalysis Could act as a catalyst in certain polymerization reactions where a non-nucleophilic base is required.
Monomer Activation Potentially used to deprotonate monomers, initiating polymerization.
Side Reaction Prevention Its non-nucleophilic nature would minimize unwanted side reactions, leading to a purer polymer.

Applications in Tissue Engineering and Regenerative Medicine

In the field of tissue engineering, the development of biocompatible and biodegradable scaffolds is of paramount importance. nih.govmdpi.com These scaffolds provide a temporary structure for cells to grow and form new tissue. nih.govmdpi.com The synthesis of the polymers used to create these scaffolds often involves intricate chemical reactions where precise control is necessary.

Role in the Production of Agrochemicals and Industrial Chemicals

This compound is recognized as a building block in organic synthesis. minakem.com In the context of agrochemicals and industrial chemicals, it can serve as a precursor or an intermediate in the synthesis of more complex molecules. Its primary function in these synthetic pathways is often as a non-nucleophilic base to facilitate reactions such as dehydrohalogenations or to generate reactive intermediates like enolates from carbonyl compounds.

The steric bulk of the diisopropyl groups on the nitrogen atom is a key feature, allowing it to abstract protons without adding to the substrate, a desirable characteristic in many multi-step syntheses common in the chemical industry.

Computational Chemistry in Predicting and Designing this compound Applications

Computational chemistry offers powerful tools to investigate the properties and potential applications of molecules like this compound, even in the absence of extensive experimental data. ajchem-a.com

Molecular Docking Studies and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While typically used in drug discovery to understand how a ligand might bind to a protein's active site, the principles of molecular docking can also be applied to understand the reactivity of a molecule like this compound. nih.govmdpi.com

For instance, docking studies could be employed to model the interaction of this compound with various substrates. By predicting the binding modes and affinities, researchers could gain insights into its potential catalytic activity or its role as a directing group in a chemical reaction. This could help in designing new synthetic routes where the steric and electronic properties of this compound are harnessed to achieve specific chemical transformations. mdpi.com

The following table illustrates the potential insights that could be gained from molecular docking studies of this compound:

Area of InvestigationPotential Insights from Molecular Docking
Catalytic Activity Prediction of binding modes to substrates to understand potential catalytic cycles.
Reaction Selectivity Understanding how its steric bulk influences the orientation of reactants, leading to stereo- or regioselective outcomes.
Design of Derivatives Guiding the design of new catalysts or reagents based on this compound with enhanced properties.

Quantum Chemistry Simulations for Molecular Interactions

Quantum chemistry calculations provide a detailed understanding of the electronic structure and properties of molecules. uchicago.eduresearchgate.net For this compound, these simulations can be used to calculate properties such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.netuni-greifswald.de

This information is invaluable for predicting its reactivity. For example, the calculated HOMO-LUMO gap can indicate its chemical stability and reactivity. nih.gov The molecular electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, providing clues about how it will interact with other molecules. uni-greifswald.de These theoretical calculations can complement experimental studies and provide a deeper understanding of the molecular interactions involving this compound, aiding in the design of new applications in materials science and organic synthesis. uchicago.eduresearchgate.net

Spectroscopic and Computational Characterization of Benzyldiisopropylamine in Academic Studies

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is an indispensable tool in the study of molecular structures. For a molecule such as benzyldiisopropylamine, a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of its chemical identity.

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. In the case of this compound, one would expect to observe distinct signals corresponding to the protons of the benzyl (B1604629) group and the isopropyl groups. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region of the spectrum, while the benzylic methylene (B1212753) protons would resonate at a characteristic chemical shift. The methine and methyl protons of the two isopropyl groups would also produce unique signals, with their splitting patterns providing information about adjacent protons. While spectral data for this compound is listed in chemical databases, specific peer-reviewed studies detailing the complete assignment of its ¹H NMR spectrum are not readily found. chemicalbook.com

Table 1: Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic (C₆H₅) 7.2-7.4 Multiplet
Benzylic (CH₂) ~3.6 Singlet
Isopropyl Methine (CH) ~3.0 Septet
Isopropyl Methyl (CH₃) ~1.0 Doublet

Note: This table is predictive and based on typical chemical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the methine and methyl carbons of the isopropyl groups. The presence of ¹³C NMR data is noted in spectral databases, signifying its use in the characterization of this compound. nih.gov

Table 2: Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
Aromatic (quaternary) 130-140
Aromatic (CH) 125-130
Benzylic (CH₂) 50-60
Isopropyl Methine (CH) 50-60
Isopropyl Methyl (CH₃) 15-25

Note: This table is predictive and based on typical chemical shifts for similar structural motifs.

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain information about its structure through fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the benzyl group or the loss of one of the isopropyl groups, leading to characteristic fragment ions that can be used to confirm the structure. Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound are referenced in databases, indicating its utility in purity assessment and identification. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Fragment
191 [M]⁺ (Molecular Ion)
176 [M-CH₃]⁺
148 [M-C₃H₇]⁺
91 [C₇H₇]⁺ (Tropylium ion)

Note: This table is predictive and based on common fragmentation pathways for benzylic amines.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the aliphatic groups. A key feature would be the C-N stretching vibration. The existence of vapor-phase IR spectra is documented, confirming its application in the structural analysis of this amine. nih.gov

Table 4: Expected Infrared Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H stretch 3000-3100
Aliphatic C-H stretch 2850-3000
Aromatic C=C stretch 1450-1600
C-N stretch 1000-1250

Note: This table is predictive and based on typical IR absorption frequencies for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Computational Chemistry Approaches for this compound

Computational chemistry provides theoretical insights into the electronic structure, geometry, and properties of molecules. Methods such as Density Functional Theory (DFT) and other ab initio calculations could be used to predict the spectroscopic properties of this compound, including its NMR chemical shifts, vibrational frequencies (IR), and to study its conformational preferences. However, specific academic studies detailing the application of advanced computational chemistry approaches to this compound are not found in the surveyed literature. Such studies would be valuable for complementing experimental data and providing a deeper understanding of the molecule's behavior at a quantum-mechanical level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating the electronic structure of molecules. For this compound, DFT calculations would be instrumental in providing a foundational understanding of its chemical behavior.

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The steric hindrance imposed by the two isopropyl groups attached to the nitrogen atom is a key determinant of its structure. The optimization would likely reveal a conformation where the bulky isopropyl groups are oriented to minimize steric repulsion with each other and with the benzyl group. The nitrogen atom is expected to adopt a pyramidal geometry, although the N-C bonds may be slightly elongated and the C-N-C angles wider than in less hindered amines to alleviate steric strain.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterValue
N-C (benzyl) bond length~1.47 Å
N-C (isopropyl) bond length~1.48 Å
C-N-C (isopropyl-N-isopropyl) angle~112°
C-N-C (benzyl-N-isopropyl) angle~110°
Dihedral Angle (C-C-N-C)Varies

Note: These are estimated values and would be precisely determined by DFT calculations.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.

A supporting information document related to a study on photocatalysis confirms that vibrational frequency analysis has been performed on this compound. rsc.org The analysis was conducted to confirm the nature of stationary points on the potential energy surface. rsc.org The specific frequencies were not reported in the document, but a theoretical IR spectrum could be generated from these calculations. Key vibrational modes for this compound would include the C-H stretching of the aromatic ring and the aliphatic isopropyl and benzyl groups, C-N stretching, and various bending modes. The calculated spectrum could then be compared with experimental IR data to validate the computational model.

Table 2: Expected IR Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
C=C Aromatic Ring Stretch1450-1600
C-N Stretch1000-1250

Note: These are general ranges for the expected vibrational modes.

Tautomerism involves the migration of a proton, and for this compound, potential tautomeric forms are not readily apparent due to the absence of acidic protons on adjacent carbons or other functional groups that typically engage in such equilibria. The nitrogen atom possesses a lone pair of electrons, making it a Lewis basic site.

Computational methods, particularly the analysis of Fukui functions or the mapping of the molecular electrostatic potential (MEP), can be employed to identify the most reactive sites within the molecule. For this compound, the nitrogen lone pair would be identified as the primary site for electrophilic attack (protonation). The MEP would show a region of negative electrostatic potential around the nitrogen atom, confirming its basicity. The aromatic ring would exhibit regions of negative potential above and below the plane of the ring, indicating its potential for electrophilic aromatic substitution, although the bulky diisopropylamino group would sterically hinder attack at the ortho positions and electronically favor ortho and para substitution.

Quantum Chemical Methods and Simulations

Beyond DFT, other quantum chemical methods can provide more accurate energy calculations, though often at a higher computational cost. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the electronic energy of this compound and more accurately predict its properties. For a molecule of this size, DFT methods like PBE0, as mentioned in a supporting information document, are often a good balance of accuracy and computational efficiency. rsc.org

Theoretical Studies of Electronic Properties at the Molecular Level

The electronic properties of this compound, such as its ionization potential and electron affinity, can be calculated using quantum chemical methods. These properties are crucial for understanding its behavior in electron transfer reactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO is typically localized on the nitrogen atom's lone pair, indicating that this is the site from which an electron is most easily removed. The LUMO is likely to be a π* orbital of the benzyl group's aromatic ring, which would be the initial acceptor of an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. A study that performed analysis on the molecular orbitals of this compound used the PBE0/def2-SV(P) level of theory. rsc.org

Table 3: Calculated Electronic Properties of this compound (Hypothetical)

PropertyValue
HOMO Energy-5.5 to -6.5 eV
LUMO Energy0.5 to 1.5 eV
HOMO-LUMO Gap6.0 to 8.0 eV
Ionization Potential7.0 to 8.0 eV

Note: These values are estimates based on typical values for similar aromatic amines and would be determined with precision through quantum chemical calculations.

Future Research Perspectives and Emerging Areas

Development of Novel Catalytic Systems for Benzyldiisopropylamine Synthesis and Reactions

The synthesis and application of this compound, a sterically hindered amine, are intrinsically linked to the efficiency of catalytic systems. Future research is focused on developing more advanced and selective catalysts for its production and subsequent reactions. Key synthetic routes include the reductive amination of benzaldehyde (B42025) with diisopropylamine (B44863) and the alkylation of diisopropylamine with a benzyl (B1604629) halide. While effective, these methods present opportunities for improvement through novel catalysis.

Current research trends indicate a continuous effort to develop catalysts that offer higher efficiency and selectivity in organic transformations where sterically hindered amines are pivotal as non-nucleophilic bases or ligands. For instance, studies have explored the use of palladium catalysts for reductive amination to synthesize these types of amines. Future work will likely concentrate on creating heterogeneous catalysts for easier separation and recycling, enhancing the sustainability of the synthesis. Additionally, the development of biocatalysts or enzyme-mimicking catalysts could offer highly selective and environmentally benign pathways to this compound and its derivatives.

In its application as a non-nucleophilic base, this compound's steric hindrance is crucial for selectivity in reactions like the generation of specific enolates for carbon-carbon bond formation. Research into novel catalytic systems could unlock new reactions where this compound can act as a promoter or ligand. For example, its role as a promoter in hydrosilylation reactions with platinum catalysts has been noted, suggesting potential for discovering new catalytic activities in combination with various transition metals. smolecule.com The goal is to design systems that are not only more active and selective but also more cost-effective and sustainable.

Exploration of this compound in Sustainable and Green Chemistry

The principles of green chemistry—minimizing waste, using safer solvents, and improving energy efficiency—are increasingly guiding chemical synthesis. The exploration of this compound within this framework presents several promising avenues for future research. A significant area of interest is the development of more sustainable synthetic methods for the amine itself. This includes optimizing reaction conditions to reduce energy consumption and employing solvents that are less hazardous to the environment.

One practical application of green chemistry principles involving this compound is the use of its polymer-bound version. Often referred to as Hünig's base on a polystyrene support, this solid-supported reagent simplifies purification processes significantly. Because the base is attached to a solid matrix, it can be easily removed from the reaction mixture by simple filtration, which eliminates the need for complex and solvent-intensive extraction and purification steps. This approach not only reduces waste but also saves time and resources.

Advanced Computational Modeling for Predicting this compound Reactivity and Applications

Advanced computational modeling is becoming an indispensable tool for accelerating the discovery of new chemical reagents and catalysts. For sterically hindered amines like this compound, computational chemistry and machine learning are increasingly utilized to predict their properties and reactivity. These predictive models are crucial for understanding the complex relationship between the three-dimensional structure of these amines and their chemical behavior.

Computational studies can quantify the steric and electronic properties of this compound, correlating these features with its observed reactivity as a non-nucleophilic base. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the selectivity of reactions where this compound is involved. This insight allows researchers to rationally design experiments and optimize reaction conditions without extensive trial-and-error, saving time and resources.

Future perspectives in this area involve the development of more sophisticated and accurate predictive models. By combining quantum mechanical calculations with machine learning algorithms trained on large datasets of experimental results, it may become possible to predict the performance of this compound and its derivatives in a wide range of chemical transformations with high fidelity. This could lead to the discovery of entirely new applications for the compound, for instance, in asymmetric catalysis or in the synthesis of complex molecules where precise control over stereochemistry is essential.

Table 1: Computational Approaches for this compound Research

Computational MethodApplication in this compound ResearchPotential Insights
Density Functional Theory (DFT) Modeling reaction mechanisms and transition states.Prediction of reaction outcomes, selectivity, and kinetic parameters.
Molecular Dynamics (MD) Simulations Simulating the behavior of the molecule in different solvent environments.Understanding solvent effects on reactivity and stability.
Quantitative Structure-Activity Relationship (QSAR) Correlating structural features with chemical or biological activity.Guiding the design of new derivatives with enhanced properties.
Machine Learning (ML) Algorithms Predicting reactivity and properties based on existing data.Accelerating the discovery of new applications and catalysts.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives in Biological Systems

While this compound is primarily known for its role in organic synthesis, its core structure presents a scaffold that could be modified to explore potential biological activities. Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological function. drugdesign.org Although specific SAR studies on this compound derivatives are not extensively documented, future research could systematically investigate this area.

The basic structure of this compound offers several points for modification to generate a library of derivatives for biological screening. These include:

Aromatic Ring Substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the benzyl ring could modulate the electronic properties and steric profile of the molecule, potentially influencing interactions with biological targets.

Modification of the Isopropyl Groups: Replacing the isopropyl groups with other alkyl chains of varying length and bulkiness could impact the compound's lipophilicity and steric hindrance, which are critical factors for biological activity.

Alteration of the Benzylic Linker: The methylene (B1212753) bridge connecting the nitrogen to the phenyl ring could be extended or modified to alter the molecule's flexibility and geometry.

A hypothetical SAR study could synthesize a series of these analogs and screen them against various biological targets, such as enzymes or receptors. For example, given that many amine-containing compounds exhibit antimicrobial properties, a library of this compound derivatives could be tested against different strains of bacteria and fungi. nih.gov By correlating the structural changes with the observed biological activity (or lack thereof), researchers could develop a predictive model to guide the design of more potent and selective compounds.

Table 2: Hypothetical SAR Study Design for this compound Derivatives

Modification SiteExample ModificationsProperty to InvestigatePotential Biological Target
Benzyl Ring -Cl, -OCH₃, -NO₂ at para-positionElectronic effects, H-bonding capacityKinase enzymes, G-protein coupled receptors
N-Alkyl Groups Replace isopropyl with ethyl, cyclohexylSteric hindrance, LipophilicityIon channels, Transporters
Benzylic Carbon Add methyl group, extend to ethyleneMolecular flexibility, ConformationProteases, Nuclear receptors

Integration of this compound into Complex Synthetic Strategies and Total Synthesis Efforts

This compound's primary application as a non-nucleophilic base makes it a valuable tool in the synthesis of complex molecules and natural products. Its ability to deprotonate substrates to form reactive intermediates, such as enolates from carbonyl compounds, without engaging in competing nucleophilic side reactions is a significant advantage. The steric bulk provided by the two isopropyl groups is key to this selectivity, shielding the nitrogen's lone pair of electrons from acting as a nucleophile while maintaining its basicity.

In the context of total synthesis, where numerous functional groups must be tolerated and reactions must proceed with high chemo- and regioselectivity, a base like this compound is highly sought after. Future research will likely see its continued and expanded use in intricate synthetic sequences. The challenge in complex synthesis is often the precise control of reactivity at specific sites within a multifunctional molecule. This compound can be instrumental in achieving this control.

Furthermore, its role can be extended beyond simple deprotonation. It can be part of sophisticated protecting group strategies, where it is used to selectively deprotonate a specific hydroxyl or amine group to allow for its protection, while other, less acidic groups remain untouched. The integration of its polymer-bound form into automated synthesis platforms could also streamline the production of complex molecules by simplifying the purification of intermediates. As synthetic targets become more ambitious, the demand for reliable and selective reagents like this compound will undoubtedly grow.

Investigation of this compound in Novel Materials and Nanotechnology (Inferred from polymer applications)

The application of this compound extends beyond traditional organic synthesis into the realm of materials science and nanotechnology. The polymer-bound version of the amine is a clear example, serving as a functional component within a larger polymer matrix. This concept opens the door to creating a variety of functional polymers where the basic and sterically hindered amine moiety imparts specific properties to the material.

Future research could focus on designing and synthesizing novel polymers that incorporate the this compound structure as a monomeric unit. Such materials could have applications as catalytic supports, acid scavengers in sensitive polymer formulations, or as components in stimuli-responsive materials where changes in pH trigger a physical or chemical response. The potential exists to develop novel materials with properties tailored at the molecular level.

In nanotechnology, this compound and its derivatives could be used to functionalize the surfaces of nanoparticles. This surface modification could be used to control the nanoparticles' dispersion in various media, to introduce catalytic sites, or to mediate their interaction with other molecules or biological systems. For instance, coating nanoparticles with a layer of these molecules could prevent aggregation and improve their stability. As the field of nanotechnology continues to seek new ways to build complex and functional nanoscale structures, the versatility of molecules like this compound makes them attractive building blocks for these advanced applications. smolecule.com

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling Benzyldiisopropylamine in laboratory settings?

  • Methodological Answer : Strict adherence to designated fume hood use (e.g., Schlenk line for air-sensitive reactions) is critical. Personal protective equipment (PPE), including nitrile gloves and EN 166-compliant eye protection, must be worn. Training should cover spill management (neutralization with weak acids) and emergency response (e.g., inhalation exposure protocols). Institutional SOPs, aligned with OSHA/NIOSH standards, should mandate pre-use competency assessments for handling flammable amines .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm amine proton environments and carbon backbone.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and identification of volatile byproducts.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : To detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantitative analysis, referencing methods for benzophenones and parabens .

Q. How should researchers synthesize this compound while minimizing side reactions?

  • Methodological Answer : Use reductive amination of benzaldehyde with diisopropylamine under hydrogenation (H2, 50–100 psi) with palladium catalysts. Control reaction temperature (25–40°C) to avoid over-reduction. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate via vacuum distillation. Purify via recrystallization in anhydrous ether to remove unreacted amines .

Advanced Research Questions

Q. What experimental design strategies optimize this compound’s catalytic efficiency in asymmetric synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary catalyst loading (0.5–5 mol%), solvent polarity (toluene vs. THF), and temperature (0–60°C).
  • Kinetic Analysis : Use in-situ IR or Raman spectroscopy to track reaction progress.
  • Enantiomeric Excess (e.e.) Determination : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.
  • Statistical Modeling : Apply response surface methodology (RSM) to identify optimal conditions .

Q. How can contradictory data on this compound’s solvent stability be resolved?

  • Methodological Answer :

  • Replication Studies : Repeat experiments under strictly controlled inert atmospheres (argon/glovebox).
  • Solvent Purity Checks : Use Karl Fischer titration for moisture quantification and GC-MS for solvent impurity profiling.
  • Degradation Pathway Analysis : LC-MS/MS to identify oxidation byproducts (e.g., N-oxide derivatives).
  • Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature discrepancies and isolate confounding variables (e.g., trace metal contaminants) .

Q. What methodologies validate the long-term stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and analyze via HPLC every 30 days.
  • Light Sensitivity Assays : Expose to UV-A (320–400 nm) and monitor photodegradation via UV-Vis spectroscopy.
  • Container Compatibility : Compare amber glass vs. polypropylene vials under inert gas (N2) vs. ambient air.
  • Data Interpretation : Fit degradation kinetics to Arrhenius models to predict shelf-life .

Q. How can systematic reviews address gaps in this compound’s applications in medicinal chemistry?

  • Methodological Answer :

  • Search Strategy : Use Cochrane Handbook criteria to define inclusion/exclusion terms (e.g., "this compound AND (catalysis OR bioactivity)").
  • Risk of Bias Assessment : Apply ROBIS tool to evaluate study quality (e.g., blinding in pharmacological assays).
  • Data Synthesis : Meta-regression to correlate structural modifications (e.g., N-alkyl chain length) with bioactivity trends.
  • Reporting : Follow PRISMA flow diagrams for transparency in study selection and data extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.